![molecular formula C19H15N3S B378415 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B378415.png)
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 1-benzyl-1H-benzimidazole with 2-thienylmethyleneamine. This reaction can be carried out under various conditions, such as refluxing in an appropriate solvent (e.g., ethanol or acetonitrile) in the presence of a catalyst (e.g., p-toluenesulfonic acid).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-furylmethylene)amine
- N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-pyridylmethylene)amine
Uniqueness
1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
特性
分子式 |
C19H15N3S |
|---|---|
分子量 |
317.4g/mol |
IUPAC名 |
(E)-N-(1-benzylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C19H15N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-13H,14H2/b20-13+ |
InChIキー |
WVBRUUFGHJMSLF-DEDYPNTBSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
異性体SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


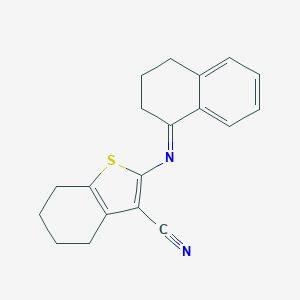
![2-{[1-(5-Methyl-2-furyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B378336.png)
![4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
![2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
![3-[(4-Fluorophenacyl)thio]-5,6,7,8-tetrahydro-1-methyl-4-isoquinolinecarbonitrile](/img/structure/B378340.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B378341.png)
![4-Methyl-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-6-nitrophenol](/img/structure/B378345.png)
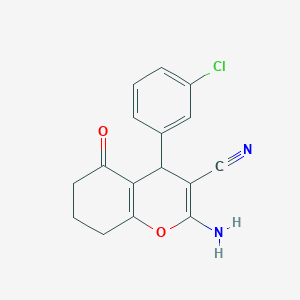
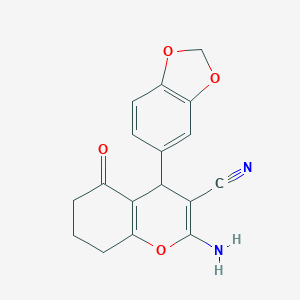
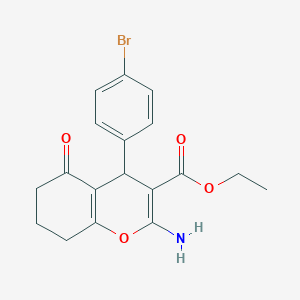
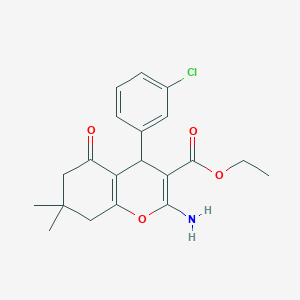
![2-{[2,2,2-Trifluoro-1-(2-thienylmethyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378354.png)
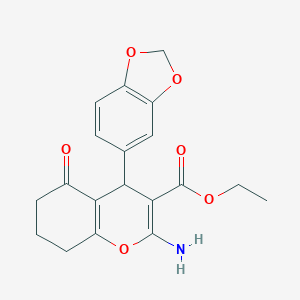
![2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378356.png)
